

# PF-06291874: A Comparative Analysis from Placebo-Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for **PF-06291874**, a potent and orally active glucagon receptor antagonist investigated for the treatment of type 2 diabetes mellitus (T2DM). As no direct head-to-head comparative studies with other anti-diabetic agents have been published, this guide focuses on the efficacy and safety data from placebo-controlled trials, offering valuable insights into its therapeutic potential and limitations.

### **Efficacy Data**

The clinical development program for **PF-06291874** demonstrated dose-dependent reductions in key glycemic parameters. The following tables summarize the primary efficacy endpoints from studies in patients with T2DM, either as monotherapy or as an add-on to metformin.

Table 1: Glycemic Control with **PF-06291874** Monotherapy (28 Days)[1]



| Dose   | Placebo-Adjusted Mean<br>Change from Baseline in<br>Mean Daily Glucose<br>(mg/dL) | Placebo-Adjusted Mean<br>Change from Baseline in<br>Fasting Plasma Glucose<br>(mg/dL) |
|--------|-----------------------------------------------------------------------------------|---------------------------------------------------------------------------------------|
| 15 mg  | -40.3                                                                             | -27.1                                                                                 |
| 35 mg  | -48.7                                                                             | -38.0                                                                                 |
| 75 mg  | -60.2                                                                             | -49.5                                                                                 |
| 150 mg | -68.8                                                                             | -57.2                                                                                 |

Table 2: Glycemic Control with PF-06291874 as Add-on to Metformin (12 Weeks)[2][3]

| Dose   | Placebo-Adjusted Mean<br>Change from Baseline in<br>HbA1c (%) | Placebo-Adjusted Mean<br>Change from Baseline in<br>Fasting Plasma Glucose<br>(mg/dL) |
|--------|---------------------------------------------------------------|---------------------------------------------------------------------------------------|
| 30 mg  | -0.67                                                         | -16.6                                                                                 |
| 60 mg  | -0.83                                                         | -28.2                                                                                 |
| 100 mg | -0.93                                                         | -33.3                                                                                 |

Table 3: Glycemic Control with **PF-06291874** as Add-on to Metformin or Metformin + Sulphonylurea (14 Days)[4]

| Dose          | Placebo-Corrected Decrease from Baseline in Fasting Plasma Glucose (mg/dL) | Placebo-Corrected Decrease from Baseline in Mean Daily Glucose (mg/dL) |
|---------------|----------------------------------------------------------------------------|------------------------------------------------------------------------|
| 5 mg - 150 mg | Dose-dependent reduction, with 34.3 at 150 mg                              | Dose-dependent reduction, with 42.4 at 150 mg                          |

## **Safety and Tolerability**



**PF-06291874** was generally well-tolerated in clinical trials, with a low incidence of hypoglycemia.[1][2][4] However, some dose-dependent and non-dose-dependent adverse effects were observed.

Table 4: Key Safety Findings for PF-06291874

| Adverse Event                    | Observation                                                                                                                                                                                                    | Citations    |
|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Hypoglycemia                     | Incidence was low and similar to placebo.                                                                                                                                                                      | [2]          |
| LDL Cholesterol                  | Small, dose-dependent increases were observed. At doses ≤75mg as monotherapy, changes were not significant relative to placebo. In a 12-week study, non-dose-dependent increases of <10% were seen.            | [1][2][4]    |
| Liver Transaminases<br>(ALT/AST) | Small, dose-dependent, and reversible increases were observed. The incidence of values >3x the upper limit of normal was similar across doses. Modest, non-dose-dependent median increases were also reported. | [1][2][3][4] |
| Blood Pressure                   | Small, non-dose-dependent increases were observed (Systolic BP > 2 mmHg; Diastolic BP > 1 mmHg).                                                                                                               | [2]          |
| Body Weight                      | Small increases (< 0.5 kg) were observed in each PF- 06291874 group versus placebo in a 12-week study.                                                                                                         | [2]          |



### **Experimental Protocols**

The clinical evaluation of **PF-06291874** involved several key studies with distinct methodologies.

### **Monotherapy Study in T2DM**

- Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of PF-06291874 as monotherapy.[1]
- Study Design: A randomized, placebo-controlled, multicenter, phase 2 study conducted over 28 days.[1]
- Patient Population: 172 subjects with T2DM who underwent a ≥4-week washout period of any antidiabetic therapy.[1]
- Treatment Arms: Patients were randomized to receive placebo or PF-06291874 at doses of 15, 35, 75, or 150 mg once daily.[1]
- Key Assessments: Mean daily glucose (MDG) and fasting plasma glucose (FPG) were assessed at baseline and on day 28. Predefined safety endpoints were also monitored.[1]

### Add-on to Metformin Study in T2DM

- Objective: To conduct a dose-response assessment of the efficacy and safety of PF-06291874 in adults with T2DM on stable doses of metformin.[2]
- Study Design: A 12-week, randomized, double-blind, statin-stratified, placebo-controlled, 4arm, parallel-group study.[2]
- Patient Population: 206 patients with T2DM receiving background metformin therapy,
   following an 8-week washout period for any other non-metformin oral antidiabetic agents.[2]
- Treatment Arms: Patients were randomized to placebo or PF-06291874 at doses of 30, 60, or 100 mg once daily.[2]
- Key Assessments: Glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and safety endpoints were assessed at baseline and post-baseline.[2]



### **Multiple Ascending Dose Study in T2DM**

- Objective: To assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of multiple ascending doses of PF-06291874.[4]
- Study Design: A randomized, double-blind, placebo-controlled study with treatment durations of 14-28 days.[4]
- Patient Population: Patients with T2DM.
- Treatment Arms:
  - Part A: PF-06291874 (5-150 mg once daily) or placebo on a background of metformin.[4]
  - Part B: PF-06291874 (15 or 30 mg once daily) or placebo on a background of metformin and a sulphonylurea.[4]
- Key Assessments: Pharmacokinetics, various pharmacodynamic variables (including a mixed-meal tolerance test on days -1, 14, and 28), safety, and tolerability were assessed. Circulating amino acid concentrations were also measured.[4]

# Visualizations Signaling Pathway of Glucagon Receptor Antagonism



Click to download full resolution via product page



Caption: Glucagon receptor antagonist signaling pathway.

### General Workflow of PF-06291874 Clinical Trials





Click to download full resolution via product page

Caption: Generalized clinical trial workflow for PF-06291874.

It is important to note that Pfizer has discontinued the development of **PF-06291874**.[5] Despite showing efficacy in glucose reduction, the observed side effects, including increases in LDL cholesterol and liver enzymes, may have contributed to this decision. This guide serves as a summary of the publicly available data for research and informational purposes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A 4-week study assessing the pharmacokinetics, pharmacodynamics, safety, and tolerability of the glucagon receptor antagonist PF-06291874 administered as monotherapy in subjects with type 2 diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the glucagon receptor antagonist PF-06291874: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of multiple ascending doses of the glucagon receptor antagonist PF-06291874 in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [PF-06291874: A Comparative Analysis from Placebo-Controlled Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609971#head-to-head-studies-involving-pf-06291874]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com